Tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate
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Overview
Description
Tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of L-cysteine with carbonyl compounds. This reaction leads to the formation of thiazolidine derivatives, which can be further modified to introduce the tert-butyl and diethyl groups . The reaction conditions often involve refluxing the reactants in the presence of a base such as pyridine, followed by purification and protection steps to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the thiazolidine ring .
Scientific Research Applications
Tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The thiazolidine ring can undergo ring-chain tautomerism, which affects its reactivity and interaction with biological molecules . The compound can form iminium or sulfonium intermediates, which play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Vince lactam: A chiral bicyclic lactam used in asymmetric synthesis.
Meyers’ lactams: Another class of chiral bicyclic lactams with applications in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-6-12(7-2)13-9(8-16-12)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCGYFQSQXTJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(CS1)C(=O)OC(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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